

# A Comparative Guide to CoMoO<sub>4</sub> and Co<sub>3</sub>O<sub>4</sub> Electrocatalysts for Water Splitting

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## Compound of Interest

Compound Name: Cobalt molybdate

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The quest for efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies such as water splitting for hydrogen production. Among the various non-precious metal oxides, cobalt-based materials have garnered significant attention. This guide provides an objective performance comparison of two prominent candidates: **cobalt molybdate** (CoMoO<sub>4</sub>) and cobalt(II,III) oxide (Co<sub>3</sub>O<sub>4</sub>), focusing on their efficacy in the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), the two half-reactions of water electrolysis.

## Performance Comparison: OER and HER

The electrocatalytic performance of CoMoO<sub>4</sub> and Co<sub>3</sub>O<sub>4</sub> is evaluated based on several key metrics, including the overpotential required to drive the reaction at a specific current density (typically 10 mA cm<sup>-2</sup>), the Tafel slope, which provides insight into the reaction kinetics, and long-term stability.

The OER is often the bottleneck in water splitting due to its sluggish kinetics. Both CoMoO<sub>4</sub> and Co<sub>3</sub>O<sub>4</sub> have demonstrated promising activity for this reaction.

Electrocatalyst	Substrate	Electrolyte	Overpotential ( $\eta$ ) @ 10 mA cm <sup>-2</sup>	Tafel Slope (mV dec <sup>-1</sup> )	Stability
CoMoO <sub>4</sub>	Nickel Foam	1 M KOH	~317 mV (to attain 100 mA cm <sup>-2</sup> )[1]	Not specified	Durable performance[1]
Fe-doped CoMoO <sub>4</sub>	Not specified	1 M KOH	150 mV[2]	41 mV dec <sup>-1</sup> [2]	Stable at 20 mA cm <sup>-2</sup> for at least 24h[3]
CoMoO <sub>4</sub> @ $\gamma$ -FeOOH	Not specified	Not specified	243.1 mV[4]	46.58 mV dec <sup>-1</sup> [4]	Negligible degradation after 36h[4]
Co <sub>3</sub> O <sub>4</sub> Nanowires	Nickel Foam	Not specified	Not specified	Not specified	Not specified
Co <sub>3</sub> O <sub>4</sub> @Co <sub>9</sub> S <sub>8</sub>	Nickel Foam	Not specified	80 mV[5]	107.2 mV dec <sup>-1</sup> [5]	100% current retention after 13h[5]
Urchin-like Co <sub>3</sub> O <sub>4</sub>	Not specified	Alkaline	Low overpotential	Not specified	Good stability[6]
Fe-Co <sub>3</sub> O <sub>4</sub> -MWCNT	Not specified	Not specified	Not specified	Not specified	Excellent stability over 20h[7]

Note: Performance metrics can vary significantly based on the synthesis method, morphology, and the use of dopants or composite structures.

While often overshadowed by OER catalysts, efficient HER catalysts are also crucial for overall water splitting.

Electrocatalyst	Substrate	Electrolyte	Overpotential ( $\eta$ ) @ 10 mA cm <sup>-2</sup>	Tafel Slope (mV dec <sup>-1</sup> )	Stability
CoMoO <sub>4</sub> Nanofibers	Not specified	1 M KOH	80 mV[8][9]	Not specified	Maintained activity for up to 80h[8][9]
Co <sub>3</sub> O <sub>4</sub>	Not specified	Not specified	480 mV[7]	Not specified	Not specified
Fe-Co <sub>3</sub> O <sub>4</sub> -MWCNT	Not specified	Not specified	120 mV[7]	Not specified	Excellent stability over 20h[7]

From the compiled data, it is evident that pristine Co<sub>3</sub>O<sub>4</sub> generally exhibits higher overpotentials for the HER compared to CoMoO<sub>4</sub>. However, the performance of both materials can be significantly enhanced through nanostructuring, doping, and the formation of composites. For instance, Fe-doped CoMoO<sub>4</sub> shows a remarkably low overpotential for the OER.[2][3] Similarly, forming heterostructures like Co<sub>3</sub>O<sub>4</sub>@Co<sub>9</sub>S<sub>8</sub> can drastically improve OER performance.[5]

## Experimental Protocols

Reproducible and reliable data is contingent on standardized experimental procedures. Below are generalized protocols for catalyst synthesis and electrochemical evaluation based on common practices in the cited literature.

- **Hydrothermal Synthesis of Co<sub>3</sub>O<sub>4</sub> Nanowires:** A common method involves the hydrothermal treatment of a solution containing a cobalt precursor, such as cobalt sulfate (CoSO<sub>4</sub>), and a morphology-directing agent like glycerol.[10][11] The reaction time and temperature are critical parameters that influence the resulting morphology.[10][11]
- **Electrospinning of CoMoO<sub>4</sub> Nanofibers:** This technique involves the ejection of a polymer solution containing cobalt and molybdenum precursors through a nozzle under a high electric field, followed by a post-heat treatment to form the final nanofibers.[8][9][12]

- **Solid-State Synthesis of Fe-CoMoO<sub>4</sub>:** This method involves the mechanical grinding of precursors like sodium molybdate dihydrate (Na<sub>2</sub>MoO<sub>4</sub>·2H<sub>2</sub>O), cobalt nitrate hexahydrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O), and ferrocene (Fe(C<sub>5</sub>H<sub>5</sub>)<sub>2</sub>), followed by drying and calcination at specific temperatures.[\[2\]](#)
- **Substrate Preparation:** Nickel foam (NF) is a commonly used substrate. It is typically cleaned by sonication in an acid solution (e.g., 4 M HCl), followed by rinsing with deionized water and ethanol, and then dried.[\[2\]](#)
- **Catalyst Ink Formulation:** A specific amount of the catalyst powder (e.g., 4 mg) is dispersed in a solution containing a solvent (e.g., a 1:1 mixture of ethanol and water) and a binder like Nafion (e.g., 10 µL). The mixture is then ultrasonicated for about an hour to form a homogeneous slurry.[\[2\]](#)
- **Deposition:** A measured volume of the catalyst slurry is drop-casted onto a defined area (e.g., 1 cm<sup>2</sup>) of the prepared substrate. The electrode is then air-dried at room temperature.[\[2\]](#)

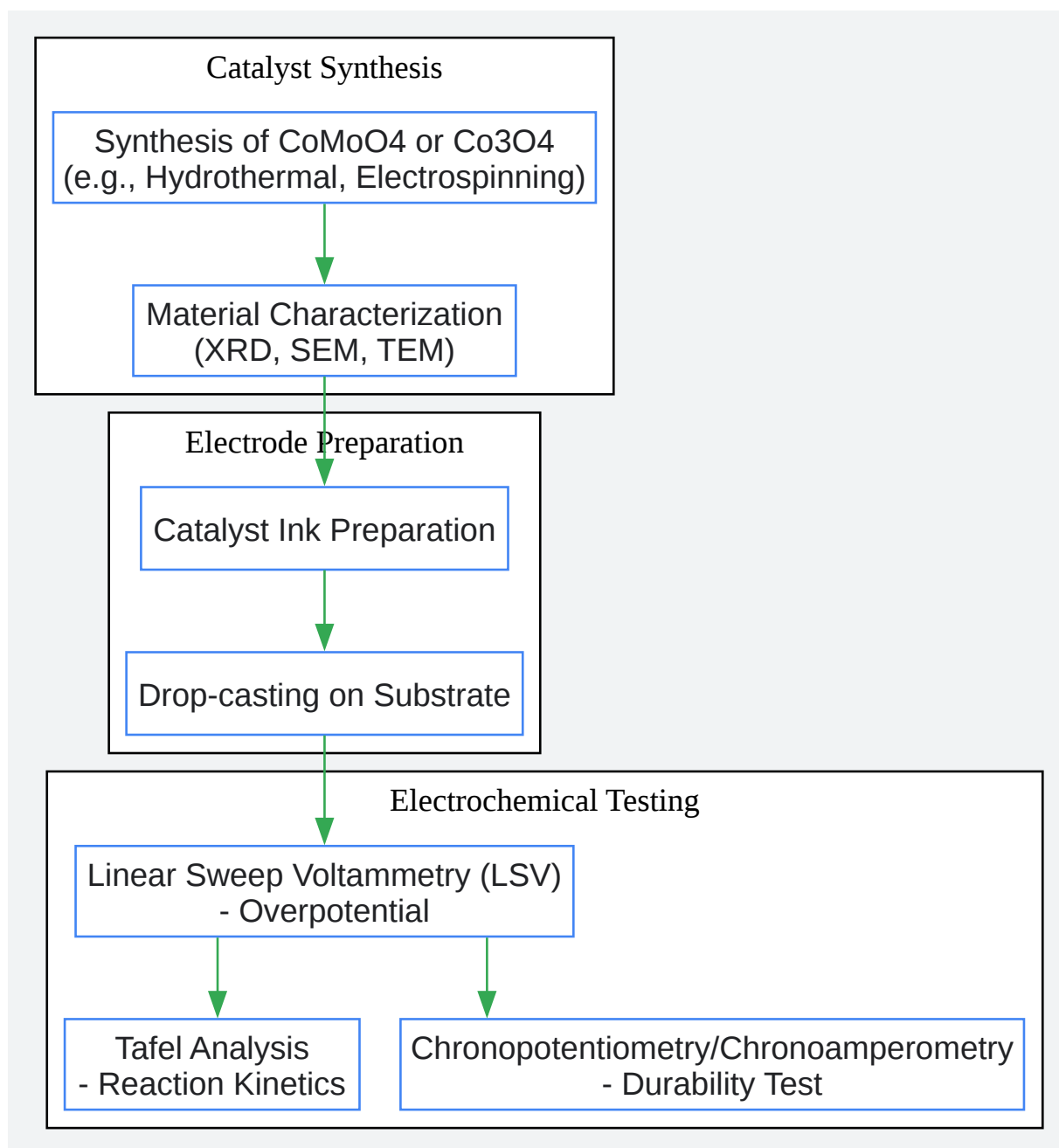
A standard three-electrode electrochemical cell is used for all measurements, consisting of the prepared catalyst as the working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The measurements are performed using a potentiostat.[\[13\]](#)

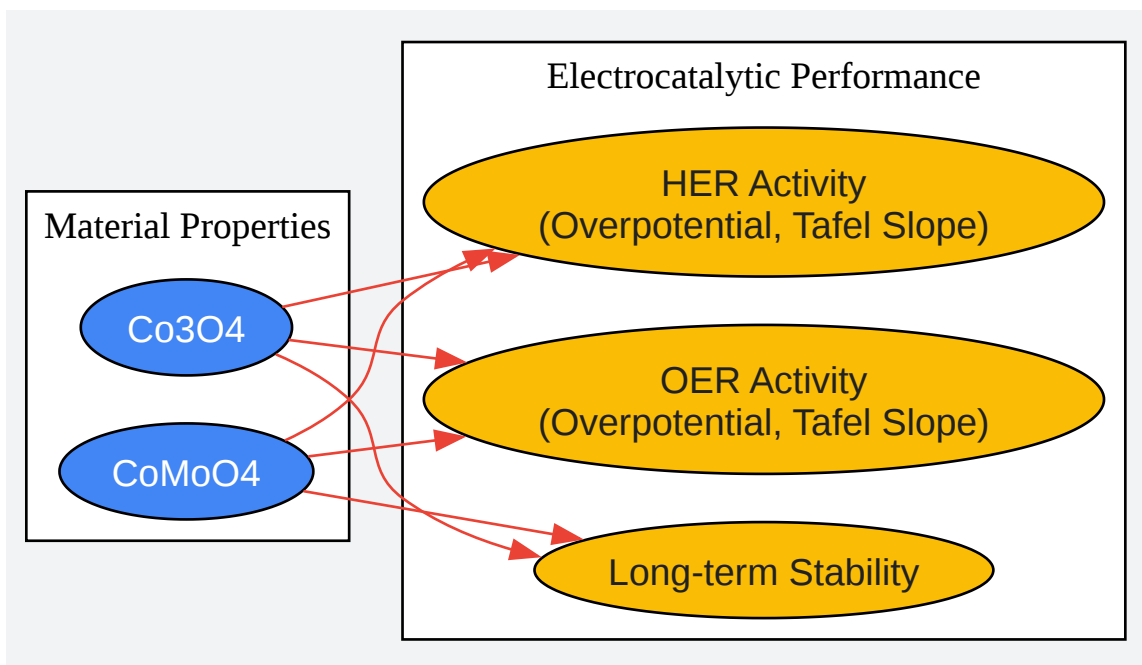
- **Electrolyte Preparation:** An aqueous solution of potassium hydroxide (KOH), typically at a concentration of 1 M, is used as the electrolyte for OER and HER in alkaline media. The electrolyte is purged with an inert gas like argon or nitrogen for at least 30 minutes before the experiment to remove dissolved oxygen.[\[13\]](#)
- **Linear Sweep Voltammetry (LSV):** LSV is used to record the polarization curves and determine the overpotential at a specific current density. The potential is swept at a slow scan rate, typically 5 or 10 mV/s.[\[13\]](#)[\[17\]](#)
- **Tafel Analysis:** The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data. A smaller Tafel slope indicates more favorable reaction kinetics.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Electrochemical Impedance Spectroscopy (EIS): EIS is performed at a specific potential to evaluate the charge transfer resistance ( $R_{ct}$ ) of the catalyst.
- Stability Testing: Long-term stability is assessed using chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-80 hours).<sup>[8][9]</sup> Cyclic voltammetry (CV) can also be used to evaluate stability by running a large number of cycles and observing any degradation in performance.<sup>[21][22]</sup>

## Visualizing the Process

To better understand the experimental and logical flow, the following diagrams are provided.





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- To cite this document: BenchChem. [A Comparative Guide to CoMoO<sub>4</sub> and Co<sub>3</sub>O<sub>4</sub> Electrocatalysts for Water Splitting]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081206#performance-comparison-of-comoo4-and-co3o4-as-electrocatalysts>]

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